molecular formula C6H4ClNO B038066 4-Chloronicotinaldehyde CAS No. 114077-82-6

4-Chloronicotinaldehyde

Cat. No.: B038066
CAS No.: 114077-82-6
M. Wt: 141.55 g/mol
InChI Key: DYRMBQRXOMOMNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloronicotinaldehyde (CAS 114077-82-6), with the molecular formula C₆H₄ClNO, is a pyridine derivative featuring a chlorine substituent at position 4 and an aldehyde group at position 2. Key physicochemical properties include:

  • Molecular Weight: 141.56 g/mol
  • Density: 1.332 g/cm³
  • Boiling Point: 228.75°C
  • Vapor Pressure: 0.072 mmHg at 25°C .

This compound is widely utilized in organic synthesis, particularly in the preparation of conformationally restricted nicotine analogues. For example, Zhai et al. (2006) employed it as a precursor for tricyclic nicotine derivatives via metal-free intramolecular [3+2] cycloadditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloronicotinaldehyde can be synthesized through several methods. Another method involves the reaction of 4-chloropyridine with formyl chloride in the presence of an acid-binding agent .

Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale chemical reactions involving 4-chloropyridine and various reagents under controlled conditions. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Chloronicotinaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variation: Halogen and Functional Group Derivatives

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Key Applications/Properties
4-Chloronicotinaldehyde 114077-82-6 C₆H₄ClNO 141.56 Cl (C4), CHO (C3) Precursor for nicotine analogues
4-Bromo-6-chloronicotinaldehyde 1060805-64-2 C₆H₃BrClNO 220.45 Br (C4), Cl (C6), CHO (C3) Higher lipophilicity (XLogP3 = 2)
4-Amino-6-chloronicotinaldehyde 1001756-21-3 C₆H₅ClN₂O 156.57 NH₂ (C4), Cl (C6), CHO (C3) Requires inert storage (2–8°C)
(E)-4-Chloronicotinaldehyde oxime - C₆H₅ClN₂O 156.57 Oxime group (C3) Commercial availability (HB092); chelation applications
6-Chloro-4-methoxynicotinaldehyde 1256823-05-8 C₇H₆ClNO₂ 171.58 Cl (C6), OCH₃ (C4), CHO (C3) Electron-donating methoxy alters reactivity

Biological Activity

4-Chloronicotinaldehyde is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorine atom on the pyridine ring and an aldehyde functional group. Its molecular formula is C6H4ClN, and it has a molecular weight of approximately 143.55 g/mol. The structure significantly influences its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly in the nervous system. The compound has been shown to bind selectively to nicotinic acetylcholine receptors (nAChRs), which are crucial in neurotransmission and neuroprotection.

Binding Affinity

  • α7 nAChR : Exhibits high binding affinity (K_i > 100 µM).
  • α4β2 nAChR : Moderate binding affinity (K_i = 12.2 µM) .

These interactions suggest a potential role in modulating neurotransmitter release, which could be beneficial in treating neurodegenerative diseases.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

  • Antimicrobial Activity : Exhibits significant antimicrobial properties against various bacterial strains, making it a candidate for further exploration in antibiotic development.
  • Anticancer Properties : Preliminary studies have indicated that this compound may inhibit the proliferation of cancer cells, suggesting potential applications in oncology .
  • Neuroprotective Effects : Its interaction with nAChRs may confer protective effects against neurodegeneration, potentially useful in conditions like Alzheimer's disease.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

  • Immunogenic Studies : Janda et al. utilized this compound as a hapten to develop nicotine vaccines. Immunization studies showed high antibody titers, indicating its potential use in vaccine development against nicotine addiction .
  • Anticancer Research : In vitro studies demonstrated that this compound could inhibit cancer cell growth through apoptosis induction, although specific pathways remain to be elucidated .
  • Neuropharmacological Studies : The compound's ability to modulate nAChRs suggests it may play a role in enhancing cognitive functions or providing neuroprotection in models of neurodegeneration .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameMolecular FormulaAntimicrobial ActivityAnticancer ActivityBinding Affinity (α4β2)
This compoundC6H4ClNYesYesK_i = 12.2 µM
2-Bromo-4-chloronicotinaldehydeC6H3BrClNYesModerateK_i = Not specified
2-ChloronicotinaldehydeC6H5ClNModerateLowK_i = Not specified

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 4-Chloronicotinaldehyde and its oxime derivatives?

  • Methodological Answer : The synthesis typically involves chlorination of nicotinaldehyde derivatives under controlled conditions. For oxime formation, hydroxylamine hydrochloride is reacted with this compound in a polar solvent (e.g., ethanol) at reflux. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended. Characterization by 1H^1H-NMR and FT-IR confirms the aldehyde-to-oxime conversion .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods to avoid inhalation of vapors. Wear nitrile gloves, lab coats, and safety goggles. Store the compound in a cool, dry place away from oxidizers. Emergency protocols include immediate flushing with water for skin/eye contact and consultation with safety data sheets (SDS) for spill management .

Q. How should researchers characterize this compound using spectroscopic methods?

  • Methodological Answer : Key techniques include:

  • 1H^1H-NMR : Peaks at δ 9.8–10.2 ppm (aldehyde proton) and aromatic signals in δ 7.5–8.5 ppm.
  • FT-IR : Strong absorption at ~1700 cm1^{-1} (C=O stretch) and ~1600 cm1^{-1} (C-Cl stretch).
  • Mass Spectrometry : Molecular ion peak at m/z 155 (M+^+) for C6_6H4_4ClNO. Calibration with NIST-standard references ensures accuracy .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

  • Methodological Answer : Use Design of Experiments (DoE) to vary temperature, solvent polarity, and catalyst loading. For oxime formation, kinetic studies (e.g., HPLC monitoring) identify optimal reaction times. Solvent-free microwave-assisted synthesis has shown 15–20% yield improvement compared to traditional reflux .

Q. What statistical methods address discrepancies in experimental data from this compound studies?

  • Methodological Answer : Apply ANOVA to compare batch-to-batch variability. For outlier detection, use Grubbs’ test. Standard deviation error bars in kinetic plots (e.g., reaction rate vs. temperature) highlight significant differences. Meta-analyses of published datasets can resolve contradictions in reaction efficiency .

Q. How to resolve literature contradictions regarding this compound’s reactivity in nucleophilic reactions?

  • Methodological Answer : Conduct controlled experiments isolating variables (e.g., solvent effects, steric hindrance). Compare reactivity with structurally similar aldehydes (e.g., 4-Chlorobenzaldehyde) under identical conditions. Use computational chemistry (DFT calculations) to model transition states and identify electronic factors influencing reactivity .

Q. What strategies ensure reproducibility when scaling up this compound synthesis?

  • Methodological Answer : Document all parameters (e.g., stirring rate, cooling gradients) using electronic lab notebooks (ELNs). Validate scalability via pilot batches (1–10 g scale) with rigorous purity checks (HPLC ≥98%). Collaborate with platforms like NFDI4Chem for FAIR data sharing and reproducibility audits .

Q. Data Management and Reporting

  • For Basic Research : Maintain raw data in appendices (e.g., NMR spectra, chromatograms) with processed data in the main text. Use tools like Chemotion ELN for traceability .
  • For Advanced Research : Publish datasets in repositories like RADAR4Chem, ensuring compliance with FAIR principles. Include error margins (e.g., ±5% for yields) and statistical confidence intervals (e.g., 95% CI) .

Properties

IUPAC Name

4-chloropyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO/c7-6-1-2-8-3-5(6)4-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYRMBQRXOMOMNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70554984
Record name 4-Chloropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70554984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114077-82-6
Record name 4-Chloropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70554984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloronicotinaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

35.8 ml of n-BuLi (1.6 M in hexane; 57 mmol, 1 eq.) is added to a solution of 7.5 ml of N,N-diisopropylamine in 100 ml of tetrahydrofuran at −60° C. in nitrogen. The mixture is then left under stirring at 0° C. for 45 min before being cooled to −90° C. To this solution, a solution of 6.5 g of 4-chloropyridine (57 mmol, 1 eq.) in 25 ml of tetrahydrofuran is added drop by drop such that the temperature remains between −70 and −60° C. The mixture is left under stirring at −70° C. for 3 hrs. Then, a solution of 5.1 ml of ethylformate (63 mmol, 1.1 eq.) in 10 ml of tetrahydrofuran is added. The mixture is left under stirring for 1 hr at −65/−70° C. and the reaction mixture is then returned to −10° C. and hydrolysed with water. The organic phase is separated and the aqueous phase is extracted 3 times with ethyl acetate. The combined organic phases are dried on Na2SO4 and the solvent is evaporated.
Quantity
35.8 mL
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
5.1 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

In a flame-dried 3-necked 100 ml r.b. flask fitted with internal thermometer was prepared LDA at -78° using diisopropyl anine (2.8 ml, 19.9 mmol) and 2.5 M n-BuLi (8.32 ml, 20.8 mmol) in dry THF (15 ml). After stirring for 20 min, 4-chloropyridine (2.26 g, 19.9 mmol) in THF (5 ml) was added via a syringe pump at 0.15 ml/min over about 30 min. The mixture was stirred for 1 h, then dry DMF (4.8 ml, 62 mmol) was added via a syringe pump so that the temperature remained at -78°. After complete addition, the mixture was stirred 30 min then allowed to warm to -40° and hydrolyzed with 5% NaHCO3. The mixture was extracted twice with t-butyl methyl ether and washed with 5% NaHCO3, brine, dried (MgSO4), and concentrated. Chromatography (flash silica gel. 1:1 t-butyl methyl ether/hexanes) afforded the title compound as a white solid. (1.55 g, 55%).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.32 mL
Type
reactant
Reaction Step Two
Quantity
2.26 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
4.8 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
15 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)[N-]C(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

4-Chloropyridine hydrochloride (15 g, 99.9 mmol) is free-based by stirring in 1000 mL 1:1 saturated NaHCO3/ether for 1 h. The layers are allowed to separate, the aqueous layer is extracted with ether (2×175 mL), and the combined organic layer is dried over MgSO4, filtered, and concentrated to an oil. THF (300 mL) is chilled to −70° C. in a dry flask. N-butyllithium (105.1 mL, 168.2 mmol) is added drop-wise, and the mixture is placed in an ice bath. Diisopropylamine (23.6 mL. 168.4 mmol) in THF (50 mL) is added drop-wise, the yellow solution is stirred for 30 min, and the reaction is cooled to −70° C. The free-based 4-chloropyridine oil (9.55 g, 84.1 mmol) is dissolved in THF (50 mL) and added drop-wise to the chilled yellow solution, that turned dark red after the addition. The reaction is stirred at −70° C. for 2 h. Ethyl formate (13.6 mL, 168.3 mmol) in THF (25 mL) is then added drop-wise to the dark solution at −70° C. After 2 hours, the reaction is warmed to −10° C. and quenched with water (450 mL). The layers are allowed to separate, and the aqueous layer is extracted with ether (3×200 mL). The combined organic layer is dried over MgSO4, filtered, and concentrated in vacuo to an oil. The crude material is chromatographed over 320 g slurry-packed silica eluting with 30% EtOAc/hexane to afford 4-chloropyridine-3-carboxaldehyde (C140) an orange oil which solidified under vacuum to an orange solid (21% yield).
Name
4-Chloropyridine hydrochloride
Quantity
15 g
Type
reactant
Reaction Step One
Name
NaHCO3 ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
105.1 mL
Type
reactant
Reaction Step Three
Quantity
23.6 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
9.55 g
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
13.6 mL
Type
reactant
Reaction Step Six
Name
Quantity
25 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods V

Procedure details

To a solution of diisopropylamine (18.2 mL, 0.13 mol) in THF (200 mL, 0.5 M) at −78° C. was added n-butyl lithium (2.5 M in hexane, 52 mL, 0.13 mol) dropwise. After 30 min, 4-chloropyridine from Step A in THF (10 mL) was added and the reaction mixture was stirred at −78° C. for 1 h. To the resulting reddish-brown solution at −78° C. was added N,N-dimethylformamide (12.4 mL, 0.16 mol). The reaction mixture was allowed to warm slowly to room temperature over a 15 h period, and then the reaction was quenched with water (150 mL). The THF was removed in vacuo and the aqueous layer was extracted with isopropyl acetate (3×150 mL). The organic layers were combined, dried over sodium sulfate, filtered and the solvent was removed in vacuo to give the crude product as a brown oil. This residue was purified by silica gel chromatography (using 5% EtOH in EtOAc) to afford 3.97 g of the title intermediate as a yellow solid (Rf=0.6, 28% yield).
Quantity
18.2 mL
Type
reactant
Reaction Step One
Quantity
52 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
12.4 mL
Type
reactant
Reaction Step Three
Yield
28%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Chloronicotinaldehyde
4-Chloronicotinaldehyde
4-Chloronicotinaldehyde
4-Chloronicotinaldehyde
4-Chloronicotinaldehyde
4-Chloronicotinaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.